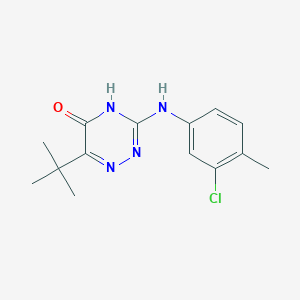
6-(tert-butyl)-3-((3-chloro-4-methylphenyl)amino)-1,2,4-triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(tert-butyl)-3-((3-chloro-4-methylphenyl)amino)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a tert-butyl group, a chloro-methylphenyl group, and an amino group attached to a triazine ring. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-butyl)-3-((3-chloro-4-methylphenyl)amino)-1,2,4-triazin-5(4H)-one typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides.
Attachment of the Chloro-Methylphenyl Group: This step involves the substitution reaction where the chloro-methylphenyl group is attached to the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-(tert-butyl)-3-((3-chloro-4-methylphenyl)amino)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halides, amines, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield triazine oxides.
Reduction: May produce amines or other reduced forms.
Substitution: Can result in various substituted triazine derivatives.
Scientific Research Applications
6-(tert-butyl)-3-((3-chloro-4-methylphenyl)amino)-1,2,4-triazin-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(tert-butyl)-3-((3-chloro-4-methylphenyl)amino)-1,2,4-triazin-5(4H)-one involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: Modulating their activity.
Interfering with Cellular Processes: Such as DNA replication or protein synthesis.
Inducing Cellular Responses: Leading to apoptosis or other cellular outcomes.
Comparison with Similar Compounds
Similar Compounds
6-(tert-butyl)-3-((3-chloro-4-methylphenyl)amino)-1,2,4-triazin-5(4H)-one: Shares structural similarities with other triazine derivatives.
Other Triazine Derivatives: Such as melamine, cyanuric acid, and atrazine.
Uniqueness
Structural Features: The presence of the tert-butyl group and the chloro-methylphenyl group distinguishes it from other triazine derivatives.
Specific Applications: Its unique structure may confer specific properties and applications not shared by other triazine compounds.
Properties
Molecular Formula |
C14H17ClN4O |
|---|---|
Molecular Weight |
292.76 g/mol |
IUPAC Name |
6-tert-butyl-3-(3-chloro-4-methylanilino)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C14H17ClN4O/c1-8-5-6-9(7-10(8)15)16-13-17-12(20)11(18-19-13)14(2,3)4/h5-7H,1-4H3,(H2,16,17,19,20) |
InChI Key |
JTHGYYGZPIFRQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NN=C(C(=O)N2)C(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B12122313.png)
![1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]-1,4-diazepane](/img/structure/B12122314.png)
![3-(3,4-dimethylbenzenesulfonyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12122318.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B12122324.png)




![Methyl 4-[(2,5-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate](/img/structure/B12122349.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B12122356.png)
![3-[(3-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12122365.png)



